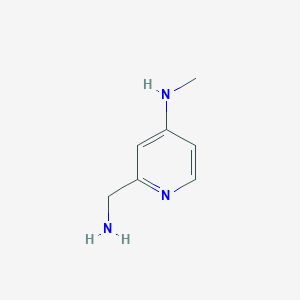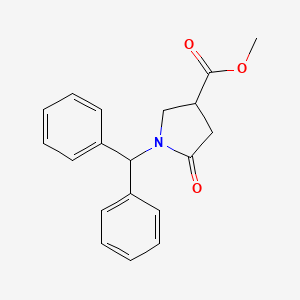
2-(aminomethyl)-N-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(aminomethyl)-N-methylpyridin-4-amine, also known as 2-Picolylamine, is a laboratory chemical . It is used in various applications and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
While specific synthesis methods for 2-(aminomethyl)-N-methylpyridin-4-amine were not found, a related compound, 2-aminothiophenes, was synthesized using an N-methylpiperazine-functionalized polyacrylonitrile fiber as a catalyst .Molecular Structure Analysis
The molecular structure of 2-(aminomethyl)-N-methylpyridin-4-amine is represented by the empirical formula C6H8N2 . Its molecular weight is 108.14 .Chemical Reactions Analysis
Amines, such as 2-(aminomethyl)-N-methylpyridin-4-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically occur rapidly at room temperature and provide high reaction yields .Physical And Chemical Properties Analysis
2-(aminomethyl)-N-methylpyridin-4-amine is a liquid with a density of 1.05 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines . This method involves proline-catalyzed asymmetric α-amination followed by reductive amination . The products resemble those obtained through direct asymmetric diamination of terminal alkenes .
Synthesis of PPD Analogues
2-(aminomethyl)-N-methylpyridin-4-amine is used as a synthesis reagent in the creation of PPD analogues . PPD analogues are important in various fields of research, including medicinal chemistry.
Preparation of 5-nitro-2-furancarboxylamides
This compound is also used in the preparation of 5-nitro-2-furancarboxylamides . These compounds display potent trypanocidal activity against trypanosomiasis, a parasitic disease.
Peptide and Protein Synthesis
In the field of peptide and protein synthesis, 2-(aminomethyl)-N-methylpyridin-4-amine can be used as a protected building block. The “Boc” group (tert-butyloxycarbonyl) acts as a protecting group for the amine functionality, preventing unwanted side reactions during peptide chain assembly.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-(aminomethyl)-N-methylpyridin-4-amine were not found, a related compound, 5-Acrylamido-2-(aminomethyl)phenylboronic acid (AAPBA), has been studied for potential applications in various fields, including chemistry, biochemistry, and biotechnology. This suggests potential future directions for improving the performance and device stability of perovskite solar cells .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with bacterial membranes
Mode of Action
It has been suggested that similar compounds can damage bacterial membranes, leading to their death . The compound may interact with its targets, causing changes that lead to the death of the bacteria.
Biochemical Pathways
It is likely that the compound affects pathways related to bacterial membrane integrity and function . The downstream effects of these disruptions could include cell death and a decrease in bacterial population.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of 2-(aminomethyl)-N-methylpyridin-4-amine is likely the death of bacteria due to damage to their membranes . This can lead to a decrease in bacterial population and potentially the resolution of bacterial infections.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-N-methylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-6-2-3-10-7(4-6)5-8/h2-4H,5,8H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONVETDDDSVIBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N-methylpyridin-4-amine | |
CAS RN |
1344306-04-2 |
Source


|
| Record name | 2-(aminomethyl)-N-methylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2375477.png)
![2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde](/img/structure/B2375479.png)

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)
![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2375488.png)
![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)